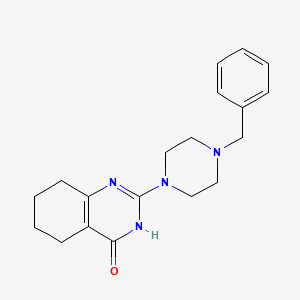![molecular formula C20H25N3O B6111696 N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide](/img/structure/B6111696.png)
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-pentenamide, commonly known as DMTI, is a small molecule inhibitor that has gained significant attention in the field of cancer research. DMTI has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anti-cancer drugs.
作用機序
The mechanism of action of DMTI is not fully understood. However, it has been proposed that DMTI inhibits the activity of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of cell growth and differentiation. DPP-IV inhibition leads to the accumulation of certain peptides, which in turn, inhibit the growth of cancer cells. DMTI has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer.
Biochemical and physiological effects:
DMTI has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of DPP-IV, which is involved in the regulation of glucose metabolism and immune function. DMTI has also been shown to modulate the expression of various genes involved in cancer progression and metastasis. In addition to its anti-cancer properties, DMTI has been shown to have anti-inflammatory and anti-angiogenic effects.
実験室実験の利点と制限
DMTI has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and modify. DMTI has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for the development of new anti-cancer drugs. However, there are also some limitations to using DMTI in lab experiments. It has been shown to have poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of DMTI is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the study of DMTI. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective anti-cancer drugs. Another direction is to explore its potential use in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the development of more efficient synthesis methods and modifications to improve its solubility and bioavailability could lead to the development of new and improved DMTI-based drugs. Finally, the study of DMTI in other disease models, such as inflammatory diseases and cardiovascular diseases, could provide new insights into its potential therapeutic applications.
合成法
The synthesis of DMTI has been described in several research papers. The most common method involves the reaction of 3,5-dimethylphenylhydrazine with 4-pentenoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then treated with sodium bicarbonate to obtain the final compound, DMTI. The purity and yield of DMTI can be improved by using different solvents and purification techniques.
科学的研究の応用
DMTI has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. DMTI has also been tested in animal models of cancer and has demonstrated significant tumor growth inhibition. In addition to its anti-cancer properties, DMTI has been shown to have anti-inflammatory and anti-angiogenic effects.
特性
IUPAC Name |
N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-4-5-9-20(24)22-18-7-6-8-19-17(18)13-21-23(19)16-11-14(2)10-15(3)12-16/h4,10-13,18H,1,5-9H2,2-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNOQBVPEFJIRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C3=C(C=N2)C(CCC3)NC(=O)CCC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(2-piperidin-1-ylethyl)thio]quinoline hydrochloride](/img/structure/B6111626.png)
![3-allyl-5-benzyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6111631.png)
![2-{4-(2,4-dimethoxy-3-methylbenzyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111634.png)
![N~1~-(4-ethoxyphenyl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6111641.png)
![ethyl 2-[(4-ethylphenyl)amino]-4-oxo-5-{[5-(phenylthio)-2-furyl]methylene}-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6111645.png)
![N'-(4-hydroxy-3-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B6111653.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-methyl-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B6111660.png)
![N-1,3-benzodioxol-5-yl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6111676.png)
![N-[2-(4-morpholinyl)ethyl]-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6111677.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-isopropyl-4(3H)-pyrimidinone](/img/structure/B6111679.png)
![2-{1-cyclopentyl-4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6111709.png)
![(1-{[1-(butylsulfonyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6111727.png)